5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
CAS No. |
1358921-87-5 |
|---|---|
Molecular Formula |
C26H24N4O3 |
Molecular Weight |
440.503 |
IUPAC Name |
5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H24N4O3/c1-4-32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-17(2)6-8-19/h5-15H,4,16H2,1-3H3 |
InChI Key |
MXZYEWWFSKECDR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with the CAS number 1358482-04-8, is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 426.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrazin core, which is significant in medicinal chemistry due to its diverse biological activities.
Pharmacological Activities
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Pyrazolo derivatives are known to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .
- Antimicrobial Properties : The heterocyclic nature of the compound suggests potential antibacterial activity, particularly against bacteria that do not affect human cells, making it a candidate for targeted antibacterial therapies .
- Neurological Effects : Some pyrazolo compounds have shown promise in treating central nervous system disorders such as schizophrenia and depression by modulating neurotransmitter systems .
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound may interact with various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : There is potential for intercalation into DNA or RNA structures, affecting gene expression and cellular replication processes.
Research Findings
Several studies have explored the biological activity of related compounds, contributing to our understanding of the potential effects of this compound:
Case Studies
In one notable study involving a series of pyrazolo derivatives, researchers found that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like cisplatin. This highlights the importance of structural optimization in developing effective anticancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by substituents on the oxazole and pyrazolo rings. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazinone Derivatives
*Molecular weight calculated based on formula C26H24N4O3.
Key Observations:
Ethoxy vs.
Chlorine Substitution : Chlorine in the oxazole ring (e.g., 3-chlorophenyl in ) may improve antimicrobial activity due to electron-withdrawing effects.
Steric Effects : The p-tolyl group in the target compound provides steric stabilization, reducing metabolic degradation compared to smaller substituents like methoxy .
Preparation Methods
Cyclocondensation of N-Aminopyridinium Ylides
A [3+2]-cycloaddition between N-aminopyridinium ylides and ynals under oxygenated conditions enables efficient construction of the pyrazolo[1,5-a]pyrazine core. For example, N-aminopyridinium ylides react with ethynyl aldehydes (ynals) in ethanol containing acetic acid (6 equiv) under an O₂ atmosphere (1 atm) at 130°C for 18 hours, achieving yields up to 94%. This method introduces functional groups (e.g., cyano) during cyclization, though adaptations are required for the target compound’s specific substitution pattern.
Key Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Acid (equiv) | Acetic acid (6) | 94 |
| Atmosphere | O₂ | 94 |
| Temperature (°C) | 130 | 94 |
| Time (h) | 18 | 94 |
Multi-Step Cyclization from Pyrazole-3-Carboxylic Acids
Alternative routes involve sequential amide formation, pyrazine ring closure, and dehydration. For instance, pyrazole-3-carboxylic acids undergo amidation with amines, followed by cyclization using POCl₃ or PCl₅, and final dehydration with H₂SO₄ to yield the pyrazolo-pyrazinone core. This method allows modular substitution but requires stringent temperature control (60–80°C) and solvent selection (e.g., DMF or THF).
Preparation of the Oxazole Moiety
The 2-(4-ethoxyphenyl)-5-methyloxazole subunit is synthesized via cyclization of 4-ethoxyphenyl-substituted precursors.
Cyclization of 4-Ethoxyphenyl-Substituted Precursors
A mixture of 4-ethoxyphenylacetic acid and methyl imino ethers undergoes cyclization in the presence of POCl₃ at reflux (110°C) for 6–8 hours, yielding the oxazole ring. The methyl group at position 5 is introduced via methylating agents (e.g., methyl iodide) during or after cyclization.
Optimization Parameters
- Catalyst : POCl₃ (3 equiv)
- Solvent : Toluene or dichloroethane
- Yield : 68–72% after silica gel chromatography
Coupling of Oxazole and Pyrazolo-Pyrazinone Subunits
The methylene bridge linking the oxazole and pyrazolo-pyrazinone systems is established through alkylation or nucleophilic substitution.
Alkylation of the Pyrazolo-Pyrazinone Core
The pyrazolo-pyrazinone core (1 equiv) is treated with the oxazole-methyl bromide derivative (1.2 equiv) in anhydrous DMF at 60°C for 12 hours in the presence of K₂CO₃ (2 equiv). This method achieves 65–70% yield, with purity enhanced by recrystallization in ethanol/water (3:1).
Buchwald-Hartwig Amination
For more sterically hindered systems, palladium-catalyzed coupling (Pd(OAc)₂, Xantphos) between brominated pyrazolo-pyrazinone and oxazole-methylamine derivatives in toluene at 100°C affords moderate yields (55–60%).
Final Functionalization with p-Tolyl Group
The p-tolyl group at position 2 of the pyrazolo ring is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
Suzuki-Miyaura Coupling
Reaction of the brominated intermediate with p-tolylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (4:1) at 90°C for 24 hours achieves 75–80% yield.
Friedel-Crafts Alkylation
Electrophilic substitution of the pyrazolo-pyrazinone with p-tolyl chloride in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C to room temperature provides 70–73% yield.
Analytical Validation and Optimization
Spectroscopic Characterization
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethoxyphenyl at C2 of oxazole, p-tolyl at C2 of pyrazine).
- HRMS : Validates molecular weight (MW = 440.503 g/mol) and fragmentation patterns.
Crystallographic Analysis
X-ray diffraction resolves intermolecular interactions (e.g., C–H⋯O bonds in crystal packing), ensuring stereochemical fidelity.
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates optimized?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the oxazole intermediate via cyclization of 4-ethoxyphenyl-substituted precursors under reflux with reagents like POCl₃ .
- Step 2: Preparation of the pyrazolo[1,5-a]pyrazine core through condensation reactions, often using hydrazine derivatives .
- Step 3: Coupling of intermediates via alkylation or nucleophilic substitution, requiring controlled temperatures (60–80°C) and solvents like DMF or THF .
Optimization: Yield and purity are enhanced by chromatography (e.g., silica gel) and recrystallization in ethanol/water mixtures .
Q. Which spectroscopic methods are critical for structural validation?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxyphenyl at C2 of oxazole, p-tolyl at C2 of pyrazine) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (MW ≈ 426.5 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯O bonds in crystal packing) .
Q. What preliminary biological activities have been reported?
- Anticancer Potential: Moderate activity against A549 lung cancer cells (IC₅₀ values pending further validation) .
- Antimicrobial Screening: Structural analogs show activity against Gram-positive bacteria, likely via membrane disruption .
- Enzyme Modulation: Pyrazolo-pyrazine cores often inhibit kinases or proteases; target-specific assays are recommended .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent Effects:
- Methodology:
Q. How to address contradictions in biological data across studies?
Q. What strategies improve solubility and bioavailability for in vivo studies?
Q. How to elucidate the mechanism of action (MoA) for this compound?
- Target Identification:
- Pathway Analysis: Transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
